
3-(Quinazolin-4-ylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinazolin-4-ylamino)benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a benzoic acid group, making it a valuable scaffold in medicinal chemistry.
Wirkmechanismus
Target of Action
Quinazolin-4-one derivatives, a class of compounds to which our compound belongs, have been reported to inhibit α-glucosidase . α-glucosidase is a key enzyme responsible for the digestion of carbohydrates in the small intestine of humans .
Mode of Action
Related quinazolin-4-one derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose for absorption in the small intestine . The inhibition of this enzyme can help manage blood glucose levels, particularly after meals, which is beneficial for individuals with diabetes .
Biochemical Pathways
By inhibiting α-glucosidase, related quinazolin-4-one derivatives can affect the carbohydrate digestion pathway . This inhibition can slow down carbohydrate digestion, resulting in a slower release and absorption of glucose into the bloodstream .
Result of Action
Related quinazolin-4-one derivatives have been reported to have significant inhibitory effects on α-glucosidase . This inhibition can help manage postprandial hyperglycemia (high blood sugar after meals), which is beneficial for individuals with diabetes .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazoline derivatives have been shown to have a broad spectrum of antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa
Molecular Mechanism
Quinazoline derivatives have been shown to have a wide range of pharmacological effects, including enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
Quinazoline derivatives have been shown to have significant biological activities, suggesting that they may interact with various enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-4-ylamino)benzoic acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or formic acid under reflux conditions.
Amination: The quinazoline core is then subjected to amination using suitable amines.
Coupling with Benzoic Acid: The final step involves coupling the aminated quinazoline with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinazolin-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives, including 3-(Quinazolin-4-ylamino)benzoic acid, have been extensively studied for their anticancer properties. The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Mechanism of Action : The compound inhibits EGFR autophosphorylation, which is crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .
-
Case Studies :
- A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range .
- Another investigation highlighted the effectiveness of quinazoline-based compounds as dual inhibitors of EGFR and HER2, showcasing their potential in treating resistant cancer types .
Anti-Inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives are another area of interest. Compounds similar to this compound have been reported to exhibit potent anti-inflammatory activity.
- Mechanism : These compounds inhibit pathways that lead to inflammation, potentially by modulating cytokine production and reducing oxidative stress .
- Research Findings :
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in carbohydrate metabolism.
- Alpha-Amylase and Alpha-Glucosidase Inhibition :
Compound | Alpha-Amylase Inhibition | Alpha-Glucosidase Inhibition |
---|---|---|
This compound | 34.9 times more potent than acarbose | 5.4 times more potent than acarbose |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented, with many compounds exhibiting activity against resistant strains of bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Quinazolin-4-ylamino)butanoic acid: Similar structure with a butanoic acid group instead of a benzoic acid group.
3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid: Contains an ethynylstyryl group, showing different biological activities.
Uniqueness
3-(Quinazolin-4-ylamino)benzoic acid is unique due to its specific combination of the quinazoline and benzoic acid moieties, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biologische Aktivität
3-(Quinazolin-4-ylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a quinazoline ring fused with a benzoic acid moiety, which enhances its reactivity and biological potential. The amino group attached to the quinazoline structure allows for the formation of various derivatives. Several synthesis methods have been documented, including:
- Condensation reactions involving quinazoline derivatives and benzoic acid.
- Cyclization techniques that yield the quinazoline structure from simpler precursors.
These methods highlight the versatility in synthesizing this compound and its analogs, enabling further exploration of their biological activities.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that derivatives of quinazoline compounds often enhance antibacterial efficacy through structural modifications .
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting key enzymes involved in cancer cell proliferation. For instance, derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in tumor growth .
- Enzyme Inhibition : this compound acts as an enzyme inhibitor, blocking active sites of specific enzymes, thereby hindering their activity .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Inhibits EGFR autophosphorylation | |
Enzyme Inhibition | Binds to enzyme active sites |
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various assays:
- Antimicrobial Screening : A study conducted by Zayed et al. reported that derivatives with specific substitutions on the quinazoline ring exhibited enhanced antibacterial activity against multiple strains of bacteria .
- Cytotoxicity Assays : Research by Al-Omary et al. evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibitory effects with low IC50 values, indicating potent anticancer properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound enhances proteasome activity and promotes apoptosis in cancer cells through its interaction with cellular pathways .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
- Antimicrobial agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer therapeutics : Formulation of anticancer drugs that inhibit specific pathways involved in tumor growth.
Eigenschaften
IUPAC Name |
3-(quinazolin-4-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGTMKCYAFHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.